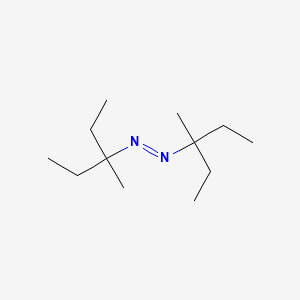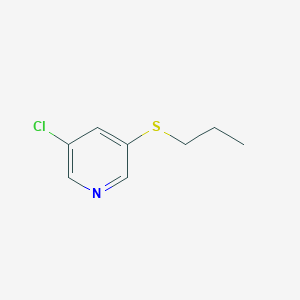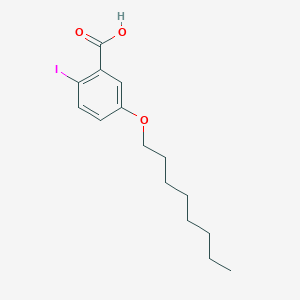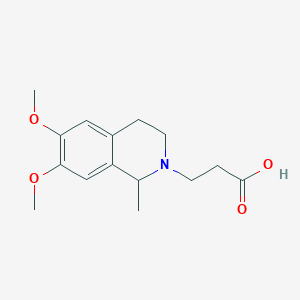![molecular formula C14H12N2O4 B14151453 2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] CAS No. 88768-54-1](/img/structure/B14151453.png)
2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] is a chemical compound known for its unique structure and properties It consists of two furan rings connected by an ethane-1,1-diyl bridge, with isocyanatomethyl groups attached to the furan rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] typically involves the reaction of furan derivatives with isocyanates under controlled conditions. One common method is the reaction of 2,2’-(Ethane-1,1-diyl)bis[5-(hydroxymethyl)furan] with phosgene or a phosgene equivalent to introduce the isocyanate groups. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isocyanate groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reactions with alcohols or amines are typically carried out in the presence of a catalyst such as dibutyltin dilaurate.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Urethanes or ureas.
科学研究应用
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and tissue engineering.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate groups react with amines or alcohols to form ureas or urethanes, respectively. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials.
相似化合物的比较
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis[5-(isocyanatomethyl)furan]
- 2,2’-(Ethane-1,1-diyl)bis[5-(hydroxymethyl)furan]
- 2,2’-(Ethane-1,2-diyl)bis[5-(hydroxymethyl)furan]
Uniqueness
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of isocyanate groups makes it highly reactive towards nucleophiles, enabling its use in a wide range of applications, from polymer synthesis to biomedical research.
属性
CAS 编号 |
88768-54-1 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
2-(isocyanatomethyl)-5-[1-[5-(isocyanatomethyl)furan-2-yl]ethyl]furan |
InChI |
InChI=1S/C14H12N2O4/c1-10(13-4-2-11(19-13)6-15-8-17)14-5-3-12(20-14)7-16-9-18/h2-5,10H,6-7H2,1H3 |
InChI 键 |
FYZYPXVVQUUOFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(O1)CN=C=O)C2=CC=C(O2)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


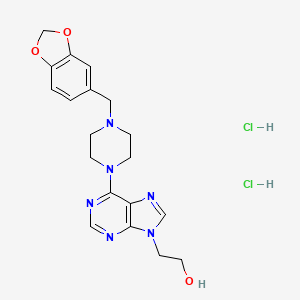
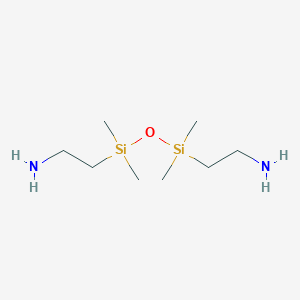
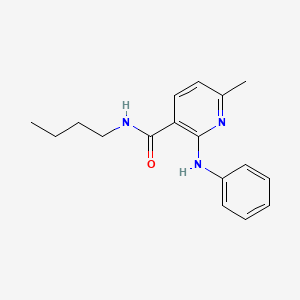
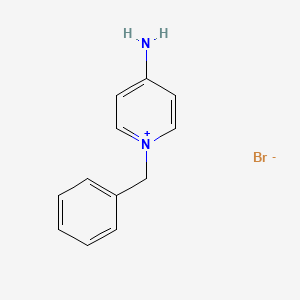
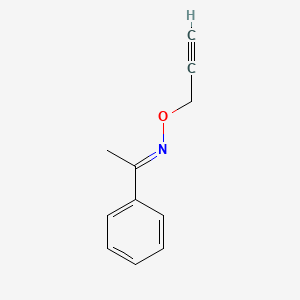
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)
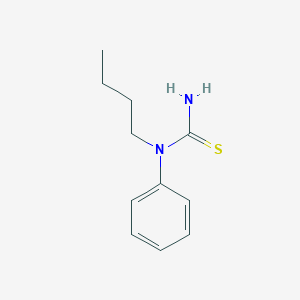

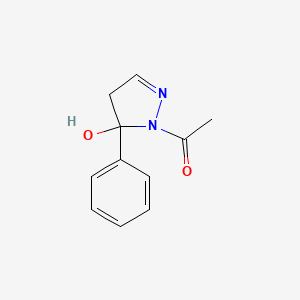
![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
